molecular formula C11H14ClNO4 B4709175 2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide

2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide

Cat. No. B4709175
M. Wt: 259.68 g/mol
InChI Key: ACWDNMLQQNXVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It was first synthesized in 1967 by the Italian pharmaceutical company, Farmitalia Carlo Erba. Since then, it has been extensively studied for its various pharmacological properties and therapeutic applications.

Mechanism of Action

Etofenamate works by inhibiting the synthesis of prostaglandins, which are responsible for mediating pain, inflammation, and fever. It does this by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
Etofenamate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in synovial fluid and serum of patients with osteoarthritis. It has also been shown to reduce the levels of leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Etofenamate has several advantages for use in lab experiments. It has a high degree of solubility in water, making it easy to administer to experimental animals. It also has a relatively low toxicity profile, which makes it safe for use in animal studies.
However, there are also some limitations to the use of 2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that the dose needs to be carefully titrated to avoid toxicity.

Future Directions

There are several future directions for research on 2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the drug. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, there is also interest in the development of new COX inhibitors that can selectively target the COX-2 enzyme, which is responsible for mediating pain and inflammation.

Scientific Research Applications

Etofenamate has been widely studied for its various pharmacological properties and therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antipyretic effects, making it useful for the treatment of pain and inflammation associated with various conditions, such as osteoarthritis, rheumatoid arthritis, and sports injuries.

properties

IUPAC Name

2-[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-4,14H,2,5-6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWDNMLQQNXVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CO)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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